molecular formula C13H13NO2 B174817 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione CAS No. 129306-04-3

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Cat. No.: B174817
CAS No.: 129306-04-3
M. Wt: 215.25 g/mol
InChI Key: INVMZALXDUDUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol It is characterized by a spirocyclic structure, which includes a benzyl group attached to a nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both benzyl and azaspiro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptane-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-11-9-14(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVMZALXDUDUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)CN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432200
Record name 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129306-04-3
Record name 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-acetylcyclopropanecarboxylate (7.6482 g, 48.97 mmol) in EtOH (54 mL) was slowly added bromine (2.76 mL, 53.87 mmol) via syringe. The orange solution was stirred for 2 h and then concentrated in vacuo. To a 0° C. solution of the residue in EtOH (54 mL) was added benzylamine (13.4 mL, 122.7 mmol) slowly via syringe, and the mixture was stirred and warmed to room temperature overnight. The mixture was concentrated in vacuo and partitioned between DCM (200 mL) and 1 N aq. HCl (100 mL). The aqueous phase was extracted with a fresh portion of DCM (100 mL), and the combined organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (40% EtOAc in hexanes) to afford 5-(phenylmethyl)-5-azaspiro[2.4]heptane-4,7-dione (2.7842 g, 26%) as a yellow solid. LCMS: (M+H)+: 216.1.
Quantity
7.6482 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
54 mL
Type
solvent
Reaction Step Three
Quantity
13.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
54 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.